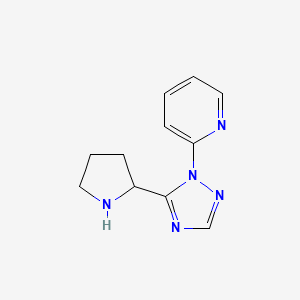
2-(5-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that features a pyrrolidine ring, a triazole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-1-yl)pyridine typically involves the construction of the triazole ring followed by the introduction of the pyrrolidine and pyridine rings. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with a suitable nitrile in the presence of a base can yield the desired triazole intermediate, which can then be further functionalized to introduce the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(5-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or triazole rings .
Scientific Research Applications
2-(5-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-1-yl)pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: This compound shares the pyrrolidine ring and is known for its biological activities.
2-(Pyridin-2-yl)pyrimidine: This compound features a pyridine ring and is studied for its antifibrotic activities.
Imidazo[1,2-a]pyridine: This compound is used in pharmaceutical chemistry and has various biological applications.
Uniqueness
2-(5-(Pyrrolidin-2-yl)-1H-1,2,4-triazol-1-yl)pyridine is unique due to its combination of the pyrrolidine, triazole, and pyridine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research and drug development .
Properties
Molecular Formula |
C11H13N5 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-(5-pyrrolidin-2-yl-1,2,4-triazol-1-yl)pyridine |
InChI |
InChI=1S/C11H13N5/c1-2-6-13-10(5-1)16-11(14-8-15-16)9-4-3-7-12-9/h1-2,5-6,8-9,12H,3-4,7H2 |
InChI Key |
GARHAOKQBBJAGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC=NN2C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde](/img/structure/B11782009.png)

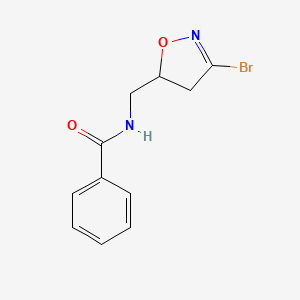

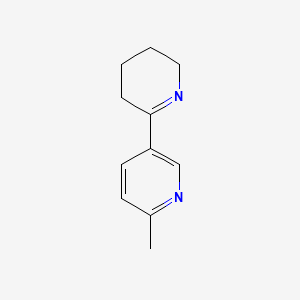
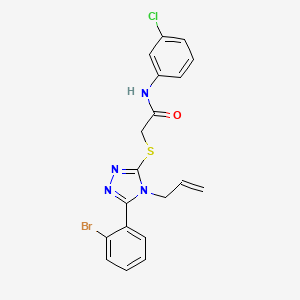
![1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11782041.png)
![3-(3,5-Difluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11782045.png)
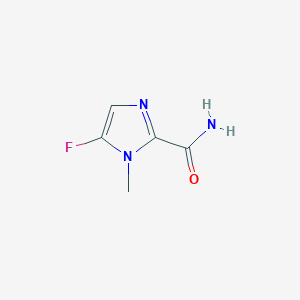


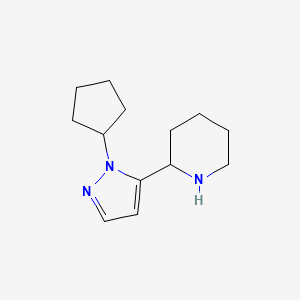
![2-Chloro-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B11782090.png)
